molecular formula C16H11ClF2N2 B12526197 1H-Imidazole, 4-chloro-2-[(2,5-difluorophenyl)methyl]-5-phenyl- CAS No. 679412-74-9

1H-Imidazole, 4-chloro-2-[(2,5-difluorophenyl)methyl]-5-phenyl-

Cat. No.: B12526197
CAS No.: 679412-74-9
M. Wt: 304.72 g/mol
InChI Key: HKCVGJIFYPRVRF-UHFFFAOYSA-N
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Description

1H-Imidazole, 4-chloro-2-[(2,5-difluorophenyl)methyl]-5-phenyl- is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their aromatic five-membered ring structure containing two nitrogen atoms at positions 1 and 3. This specific compound features additional substituents, including a chloro group at position 4, a difluorophenylmethyl group at position 2, and a phenyl group at position 5. These modifications impart unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of 1H-Imidazole, 4-chloro-2-[(2,5-difluorophenyl)methyl]-5-phenyl- can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole . The reaction conditions are typically mild, allowing for the inclusion of various functional groups.

Industrial production methods may involve large-scale synthesis using similar catalytic processes, optimized for higher yields and cost-effectiveness. The choice of reagents and conditions can vary depending on the desired purity and application of the final product.

Chemical Reactions Analysis

1H-Imidazole, 4-chloro-2-[(2,5-difluorophenyl)methyl]-5-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group at position 4 can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents at the chloro position .

Scientific Research Applications

1H-Imidazole, 4-chloro-2-[(2,5-difluorophenyl)methyl]-5-phenyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

    Biology: The compound’s ability to interact with biological molecules makes it valuable in the study of enzyme inhibitors and receptor ligands. It is often used in biochemical assays to investigate protein-ligand interactions.

    Medicine: Imidazole derivatives are known for their pharmacological properties, including antifungal, antibacterial, and anticancer activities. This compound may serve as a lead compound for the development of new therapeutic agents.

    Industry: In industrial applications, it can be used as a catalyst or intermediate in the production of fine chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 4-chloro-2-[(2,5-difluorophenyl)methyl]-5-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit the activity of enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

1H-Imidazole, 4-chloro-2-[(2,5-difluorophenyl)methyl]-5-phenyl- can be compared with other imidazole derivatives, such as:

The uniqueness of 1H-Imidazole, 4-chloro-2-[(2,5-difluorophenyl)methyl]-5-phenyl- lies in its specific combination of substituents, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

CAS No.

679412-74-9

Molecular Formula

C16H11ClF2N2

Molecular Weight

304.72 g/mol

IUPAC Name

5-chloro-2-[(2,5-difluorophenyl)methyl]-4-phenyl-1H-imidazole

InChI

InChI=1S/C16H11ClF2N2/c17-16-15(10-4-2-1-3-5-10)20-14(21-16)9-11-8-12(18)6-7-13(11)19/h1-8H,9H2,(H,20,21)

InChI Key

HKCVGJIFYPRVRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=N2)CC3=C(C=CC(=C3)F)F)Cl

Origin of Product

United States

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